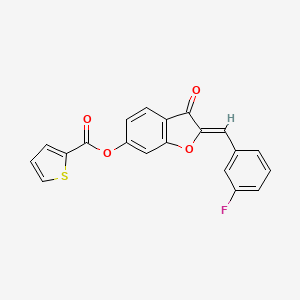
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is a compound that features a tert-butyl group, an azidomethyl group, and a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the reaction of a suitable dihydropyrrole precursor with an azidomethylating agent. One common method includes the use of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate, which undergoes nucleophilic substitution with sodium azide to form the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can participate in substitution reactions, such as nucleophilic substitution to form other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Sodium azide is often used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide group typically yields an amine, while oxidation can produce nitro compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate largely depends on the specific application. In bioconjugation, the azide group participates in a [3+2] cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate: A precursor in the synthesis of the azide compound.
Tert-butyl 2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate: Another derivative with different functional properties.
Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate: Formed by the reduction of the azide group.
Uniqueness
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to the presence of the azide group, which imparts specific reactivity, particularly in click chemistry applications. This makes it a valuable compound for bioconjugation and other synthetic applications where high specificity and efficiency are required .
Propiedades
IUPAC Name |
tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHUHDUSTXSVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B2779665.png)
![N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2779669.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2779678.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(pyridin-3-yl)acetamide](/img/structure/B2779679.png)
![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)

![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)
![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)

